1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride
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Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is derived from naphthalene and is characterized by its unique chemical structure, which includes a naphthylamine core with additional functional groups such as chlorine, methoxy, and methyl groups. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
Preparation Methods
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride involves several steps:
Reduction of 1-Nitronaphthalene: The initial step involves the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine.
Hydrogenation: The 1-naphthylamine undergoes hydrogenation in the presence of a catalyst to form 1,2,3,4-tetrahydro-1-naphthylamine.
Functional Group Addition: The tetrahydro compound is then subjected to various reactions to introduce the chlorine, methoxy, and methyl groups. This may involve chlorination, methylation, and methoxylation reactions under specific conditions.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride form by reacting with hydrochloric acid, enhancing its solubility and stability.
Chemical Reactions Analysis
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like chromic acid to form naphthoquinone derivatives.
Reduction: Sodium in boiling amyl alcohol can reduce the compound, leading to the formation of tetrahydro derivatives.
Common reagents used in these reactions include ferric chloride, chromic acid, and sodium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride can be compared with other similar compounds:
1-Naphthylamine: A simpler derivative without the additional functional groups, primarily used in dye production.
2-Naphthylamine: Another isomer with different chemical properties and applications.
1,2,3,4-Tetrahydro-1-naphthylamine: A precursor in the synthesis of the target compound, used in various organic reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
63978-86-9 |
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Molecular Formula |
C12H17Cl2NO |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-methylazanium;chloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-14-10-5-3-4-8-11(15-2)7-6-9(13)12(8)10;/h6-7,10,14H,3-5H2,1-2H3;1H |
InChI Key |
PAJIFHNCQNJSEG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |
Origin of Product |
United States |
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